acetyl}hydrazinylidene)butanamide](/img/structure/B14143447.png)
(3E)-N-(furan-2-ylmethyl)-3-(2-{[(2-methylpropyl)amino](oxo)acetyl}hydrazinylidene)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a furan ring, a hydrazinylidene group, and a butanamide backbone, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This step involves the reaction of furan with a suitable alkylating agent to form the furan-2-ylmethyl intermediate.
Acylation: The furan-2-ylmethyl intermediate is then acylated using an appropriate acylating agent to introduce the acyl group.
Hydrazine Formation: The acylated intermediate is reacted with hydrazine to form the hydrazinylidene group.
Final Coupling: The hydrazinylidene intermediate is then coupled with the butanamide backbone under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
Oxidation: Furan derivatives such as furan-2-carboxylic acid.
Reduction: Hydrazine derivatives such as (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}butanamide).
Substitution: Substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: shares similarities with other hydrazinylidene and furan-containing compounds.
(3E)-N-(furan-2-ylmethyl)-3-(2-{(2-methylpropyl)aminoacetyl}hydrazinylidene)butanamide: is unique due to its specific combination of functional groups and structural features.
Uniqueness
- The presence of both the furan ring and the hydrazinylidene group in the same molecule provides unique chemical properties and reactivity.
- The specific arrangement of functional groups allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C15H22N4O4 |
|---|---|
Molekulargewicht |
322.36 g/mol |
IUPAC-Name |
N'-[(E)-[4-(furan-2-ylmethylamino)-4-oxobutan-2-ylidene]amino]-N-(2-methylpropyl)oxamide |
InChI |
InChI=1S/C15H22N4O4/c1-10(2)8-17-14(21)15(22)19-18-11(3)7-13(20)16-9-12-5-4-6-23-12/h4-6,10H,7-9H2,1-3H3,(H,16,20)(H,17,21)(H,19,22)/b18-11+ |
InChI-Schlüssel |
AFCXLNKGQWYXFA-WOJGMQOQSA-N |
Isomerische SMILES |
CC(C)CNC(=O)C(=O)N/N=C(\C)/CC(=O)NCC1=CC=CO1 |
Kanonische SMILES |
CC(C)CNC(=O)C(=O)NN=C(C)CC(=O)NCC1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)
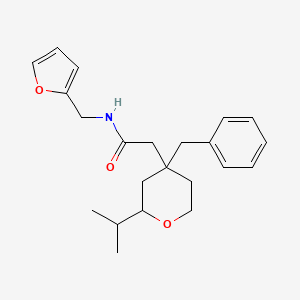
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
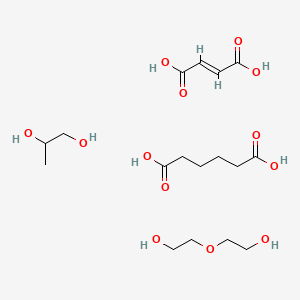
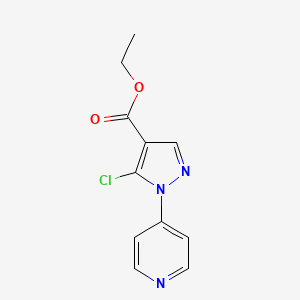
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)

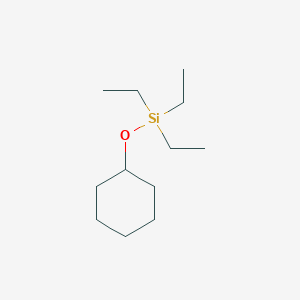
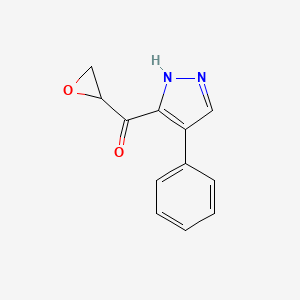

![(5-(2-Cyanobenzyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B14143413.png)
![Deferoxamine mesilate impurity B [EP impurity]](/img/structure/B14143414.png)

